molecular formula C26H16ClN5O4S2 B11621979 2-chloro-N-((5Z)-5-{[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)benzamide

2-chloro-N-((5Z)-5-{[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)benzamide

Cat. No.: B11621979
M. Wt: 562.0 g/mol
InChI Key: CQOUKKMTXNGUOA-HMAPJEAMSA-N
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Description

2-chloro-N-((5Z)-5-{[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a pyrazole moiety, and a nitrophenyl group, making it a subject of interest for researchers.

Preparation Methods

The synthesis of 2-chloro-N-((5Z)-5-{[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)benzamide involves multiple steps, typically starting with the preparation of the thiazolidinone ring. This can be achieved through the reaction of a suitable amine with carbon disulfide and an alkyl halide under basic conditions. The pyrazole moiety is then introduced through a condensation reaction with a hydrazine derivative. The final step involves the coupling of the nitrophenyl group and the chlorobenzamide to form the desired compound. Industrial production methods may involve optimization of these steps to improve yield and purity.

Chemical Reactions Analysis

2-chloro-N-((5Z)-5-{[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 2-chloro-N-((5Z)-5-{[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar compounds to 2-chloro-N-((5Z)-5-{[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)benzamide include other thiazolidinone derivatives and pyrazole-containing compounds. These compounds share structural similarities but may differ in their specific functional groups and overall biological activity. The uniqueness of this compound lies in its combination of the thiazolidinone ring, pyrazole moiety, and nitrophenyl group, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H16ClN5O4S2

Molecular Weight

562.0 g/mol

IUPAC Name

2-chloro-N-[(5Z)-5-[[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide

InChI

InChI=1S/C26H16ClN5O4S2/c27-21-12-5-4-11-20(21)24(33)29-31-25(34)22(38-26(31)37)14-17-15-30(18-8-2-1-3-9-18)28-23(17)16-7-6-10-19(13-16)32(35)36/h1-15H,(H,29,33)/b22-14-

InChI Key

CQOUKKMTXNGUOA-HMAPJEAMSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)[N+](=O)[O-])/C=C\4/C(=O)N(C(=S)S4)NC(=O)C5=CC=CC=C5Cl

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)[N+](=O)[O-])C=C4C(=O)N(C(=S)S4)NC(=O)C5=CC=CC=C5Cl

Origin of Product

United States

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